molecular formula C26H18N4O7 B11709577 N,N'-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) CAS No. 34062-81-2

N,N'-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide)

Katalognummer: B11709577
CAS-Nummer: 34062-81-2
Molekulargewicht: 498.4 g/mol
InChI-Schlüssel: BBBRQJYHVZNVKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) is an organic compound with the molecular formula C26H18N4O7 It is characterized by the presence of two nitrobenzamide groups connected through an oxydibenzene linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) typically involves the reaction of 4-nitrobenzoyl chloride with 4,4’-oxydianiline. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N,N’-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: The major product would be N,N’-(oxydibenzene-4,1-diyl)bis(4-aminobenzamide).

    Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Wissenschaftliche Forschungsanwendungen

N,N’-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as high-performance polymers and coatings.

Wirkmechanismus

The mechanism of action of N,N’-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) largely depends on its chemical structure and the specific application. For instance, in biological systems, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The oxydibenzene linkage provides structural stability and influences the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N’-(oxydi-4,1-phenylene)bis(4-aminobenzamide): Similar structure but with amino groups instead of nitro groups.

    N,N’-(oxydibenzene-4,1-diyl)diacetamide: Similar structure but with acetamide groups instead of nitrobenzamide groups.

Uniqueness

N,N’-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The oxydibenzene linkage also contributes to its stability and versatility in various applications.

Eigenschaften

CAS-Nummer

34062-81-2

Molekularformel

C26H18N4O7

Molekulargewicht

498.4 g/mol

IUPAC-Name

4-nitro-N-[4-[4-[(4-nitrobenzoyl)amino]phenoxy]phenyl]benzamide

InChI

InChI=1S/C26H18N4O7/c31-25(17-1-9-21(10-2-17)29(33)34)27-19-5-13-23(14-6-19)37-24-15-7-20(8-16-24)28-26(32)18-3-11-22(12-4-18)30(35)36/h1-16H,(H,27,31)(H,28,32)

InChI-Schlüssel

BBBRQJYHVZNVKG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.